Endophenazine B
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Overview
Description
Endophenazine B is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This compound, in particular, is notable for its striking violet color, which indicates a unique chromophoric system compared to other phenazine compounds .
Preparation Methods
Endophenazine B can be synthesized through both natural and artificial pathways. In nature, it is produced by certain strains of Streptomyces bacteria. For artificial synthesis, researchers have developed biosynthetic pathways in Pseudomonas chlororaphis P3. This involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3, which successfully synthesizes this compound . The highest yield of this compound in Streptomyces was about 20 mg/L, but through metabolic engineering and medium optimization, the yield can be significantly increased .
Chemical Reactions Analysis
Endophenazine B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylallyl diphosphate and phenazine-1-carboxylic acid. The major products formed from these reactions are other phenazine derivatives, such as endophenazine A and endophenazine A1 . The compound’s unique chromophoric system allows it to participate in specific reactions that result in distinct color changes, which can be used as indicators in various chemical processes .
Scientific Research Applications
Endophenazine B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of phenazine derivatives. In biology, it exhibits antimicrobial activity against several Gram-positive bacteria and fungi, making it a potential candidate for developing new antibiotics . In medicine, its antitumor properties are being explored for potential cancer treatments. Additionally, its unique color properties make it useful in industrial applications, such as dyes and pigments .
Mechanism of Action
The mechanism of action of endophenazine B involves its redox activity. Phenazines, including this compound, can reduce molecular oxygen to reactive oxygen species, which are toxic to bacterial cells. This redox activity is responsible for its broad-spectrum antibiotic activity. The compound targets bacterial cell membranes and disrupts their integrity, leading to cell death . Additionally, this compound can interact with various molecular pathways in cancer cells, promoting apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Endophenazine B is part of a family of phenazine derivatives, including endophenazine A, endophenazine A1, and endophenazine C. Compared to these compounds, this compound has a unique violet color, which indicates a different chromophoric system Other similar compounds include phenazine-1-carboxylic acid and dimethylallyl diphosphate, which are precursors in the biosynthetic pathway of this compound .
Properties
CAS No. |
479415-40-2 |
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Molecular Formula |
C₁₉H₁₈N₂O₃ |
Molecular Weight |
322.36 |
Synonyms |
5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid |
Origin of Product |
United States |
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